molecular formula C16H21BrN2O2 B2367453 2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380174-68-3

2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide

Cat. No. B2367453
CAS RN: 2380174-68-3
M. Wt: 353.26
InChI Key: PVQZCBSDQMWETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest to researchers due to its unique chemical properties, which make it useful for a variety of applications. In

Mechanism of Action

The mechanism of action of 2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound can lead to changes in gene expression that can affect cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. In addition to its potential anti-cancer effects, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been studied for its potential use in the treatment of cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide in lab experiments is its high specificity for HDAC inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of HDAC in cellular processes. However, one limitation of using this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Researchers are also exploring the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves the reaction of 2-bromo-4'-nitroacetophenone with morpholine and cyclobutylmethylamine. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized by researchers to produce high yields of pure this compound.

Scientific Research Applications

2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c17-14-5-2-1-4-13(14)15(20)18-12-16(6-3-7-16)19-8-10-21-11-9-19/h1-2,4-5H,3,6-12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZCBSDQMWETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.